molecular formula C5H11ClO2Si B6614478 2-[(chloromethyl)dimethylsilyl]acetic acid CAS No. 1269600-97-6

2-[(chloromethyl)dimethylsilyl]acetic acid

Cat. No. B6614478
CAS RN: 1269600-97-6
M. Wt: 166.68 g/mol
InChI Key: WOTUICGELGDABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Chloromethyl)dimethylsilyl]acetic acid (CMDA) is an organosilicon compound that is widely used in organic synthesis, as a reagent in the preparation of carboxylic acids, and in other chemical reactions. It is a colorless liquid with a pungent odor and is soluble in organic solvents. CMDA has a wide range of applications in the synthesis of carboxylic acids, in the preparation of pharmaceuticals, and in the production of polymers.

Scientific Research Applications

2-[(chloromethyl)dimethylsilyl]acetic acid is widely used in scientific research for the synthesis of carboxylic acids and other organic compounds. It is also used in the synthesis of pharmaceuticals, polymers, and other materials. In addition, 2-[(chloromethyl)dimethylsilyl]acetic acid is used in the preparation of polymers and other materials for use in biotechnology and nanotechnology applications.

Mechanism of Action

The mechanism of action of 2-[(chloromethyl)dimethylsilyl]acetic acid is not well understood. It is thought to act as a nucleophile, reacting with electrophiles to form carboxylic acids and other organic compounds. It is also believed to react with carbonyl compounds to form organosilicon compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(chloromethyl)dimethylsilyl]acetic acid are not well understood. It is believed to be non-toxic, but there have been no studies conducted to confirm this.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(chloromethyl)dimethylsilyl]acetic acid in laboratory experiments include its low cost, its availability, its stability, and its ability to react with various electrophiles. The main limitation of using 2-[(chloromethyl)dimethylsilyl]acetic acid in laboratory experiments is its volatility, which can lead to losses if not handled correctly.

Future Directions

Future research into 2-[(chloromethyl)dimethylsilyl]acetic acid could focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other materials. Additionally, further research could be conducted to determine the optimal conditions for the synthesis of 2-[(chloromethyl)dimethylsilyl]acetic acid and to develop new methods for its preparation. Finally, further research could be conducted to develop new methods for the synthesis of carboxylic acids and other organic compounds using 2-[(chloromethyl)dimethylsilyl]acetic acid.

Synthesis Methods

2-[(chloromethyl)dimethylsilyl]acetic acid can be synthesized by the reaction of dimethylsilyl chloride with acetic acid in the presence of a base. The reaction is conducted in a non-polar solvent such as toluene, dichloromethane, or hexane, and the reaction is typically conducted at room temperature. The reaction produces a colorless liquid, which is then purified by distillation.

properties

IUPAC Name

2-[chloromethyl(dimethyl)silyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2Si/c1-9(2,4-6)3-5(7)8/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTUICGELGDABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC(=O)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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